molecular formula C8H6F2O4S B13282961 Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Cat. No.: B13282961
M. Wt: 236.19 g/mol
InChI Key: ALKCUSSQUXEVOS-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H6F2O4S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and fluorosulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate typically involves the esterification of 4-fluoro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, sulfonyl derivatives, and oxidized compounds .

Scientific Research Applications

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorine and fluorosulfonyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-(fluorosulfonyl)benzoate
  • Methyl 4-fluorobenzoate
  • Methyl 2-fluorobenzoate

Uniqueness

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is unique due to the specific positioning of the fluorine and fluorosulfonyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds .

Biological Activity

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (C9H8F3O4S) is an organofluorine compound notable for its unique chemical structure, which includes a fluorosulfonyl group and a fluorine atom attached to a benzoate framework. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its biological activity and interaction with enzymatic pathways.

  • Molecular Formula : C9H8F3O4S
  • Molecular Weight : 270.22 g/mol
  • Appearance : White solid
  • Melting Point : 84 to 86 °C

The presence of both the methyl ester and the fluorosulfonyl functionalities significantly influences the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Interaction with Enzymes

This compound primarily interacts with various enzymes, particularly glutathione S-transferases (GSTs). These enzymes are crucial for detoxification processes in the liver, suggesting that this compound may serve as a substrate analogue in xenobiotic metabolism studies. The ability to modulate GST activity indicates potential applications in drug metabolism research and enzyme inhibition studies.

Case Studies and Research Findings

  • Detoxification Pathways :
    • Research indicates that this compound can influence the activity of GSTs, which are essential for conjugating xenobiotics with glutathione, thus facilitating their excretion from the body. This interaction may enhance our understanding of how certain drugs are metabolized and how they can be optimized for efficacy and safety.
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties, particularly in relation to its structural analogs. Studies have shown that fluorinated compounds often exhibit enhanced potency against various cancer cell lines due to their unique electronic properties. For instance, similar fluorinated derivatives have demonstrated significant cytotoxicity against leukemia and solid tumors, suggesting that this compound could be explored further as a potential anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Characteristics
4-Fluoro-2-(fluorosulfonyl)benzoic acid Lacks methyl ester groupMore acidic due to carboxylic acid functionality
4-Chlorosulfonylbenzoic acid Contains chlorosulfonyl insteadDifferent reactivity due to chlorine substitution
3,5-Bis(fluorosulfonyl)benzoic acid Contains two fluorosulfonyl groupsEnhanced reactivity due to multiple electrophilic sites
Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate Contains difluoromethyl groupDistinct reactivity patterns compared to mono-fluorinated compounds

This comparative analysis highlights the unique characteristics of this compound, particularly its combination of functionalities that contribute to its distinct biological activities.

Safety Profile and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Understanding these safety concerns is critical when considering its application in pharmacological contexts.

Properties

Molecular Formula

C8H6F2O4S

Molecular Weight

236.19 g/mol

IUPAC Name

methyl 4-fluoro-2-fluorosulfonylbenzoate

InChI

InChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3

InChI Key

ALKCUSSQUXEVOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)F

Origin of Product

United States

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